molecular formula C18H17ClN2O3S3 B2536452 N-(1-benzothiophen-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide CAS No. 900001-49-2

N-(1-benzothiophen-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B2536452
CAS No.: 900001-49-2
M. Wt: 440.98
InChI Key: AKXGXEKVECKDQD-UHFFFAOYSA-N
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Description

This compound is a piperidine-4-carboxamide derivative featuring a benzothiophene moiety at the N-position and a 5-chlorothiophene-2-sulfonyl group. The 5-chloro substituent on the thiophene ring may influence electronic properties and metabolic stability.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S3/c19-16-3-4-17(26-16)27(23,24)21-8-5-12(6-9-21)18(22)20-14-1-2-15-13(11-14)7-10-25-15/h1-4,7,10-12H,5-6,8-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXGXEKVECKDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)SC=C3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene and chlorothiophene intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and carboxylating agents. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzothiophene or chlorothiophene rings.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions may vary but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic potential in treating diseases or conditions.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine-4-Carboxamide Cores

  • Compound (R)-1-((1H-indazol-5-yl)sulfonyl)-N-ethyl-N-(1-phenylethyl)piperidine-4-carboxamide (7g) Structure: Shares the piperidine-4-carboxamide core but replaces the benzothiophene with an indazole sulfonyl group and includes an ethyl-phenylethyl substituent. Key Differences: The indazole group (bulkier than benzothiophene) may reduce membrane permeability but enhance binding to hydrophobic pockets. Synthesis: Prepared via sulfonylation of a piperidine precursor, similar to methods used for sulfonamide-containing compounds in and .
  • (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

    • Structure : Features a naphthalene group instead of benzothiophene and a fluorobenzyl substituent.
    • Key Differences : The naphthalene moiety enhances lipophilicity, which may improve blood-brain barrier penetration. The 4-fluorobenzyl group could modulate metabolic stability compared to the 5-chlorothiophene in the target compound .

Sulfonamide-Containing Derivatives

  • 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide (33) Structure: Shares the 5-chlorothiophene sulfonamide group but replaces the piperidine with an indole-acetamide scaffold. Key Differences: The indole ring may confer distinct binding interactions (e.g., via NH hydrogen bonding), while the acetamide linker increases flexibility compared to the rigid piperidine core in the target compound.
  • N-(5-chloro-pyridine-2-yl)-5-methoxy-2-nitrobenzamide Structure: Contains a pyridine ring and nitro group instead of benzothiophene and sulfonamide. Key Differences: The nitro group increases electrophilicity, which may enhance reactivity but also toxicity risks.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The 5-chloro substituent on the thiophene ring may slow oxidative metabolism compared to methoxy or nitro groups in analogs like Compound 33 or BP 27513 .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis would likely follow routes similar to and , involving sulfonylation of a piperidine precursor. However, the benzothiophene moiety may require specialized coupling reagents (e.g., HATU) or protecting-group strategies, as seen in .
  • Structure-Activity Relationships (SAR) :
    • Piperidine Core : Critical for conformational rigidity; replacing it with flexible linkers (e.g., acetamide in Compound 33) reduces potency in related compounds .
    • Sulfonamide Group : Essential for hydrogen bonding to targets like enzymes or receptors; its absence in pyridine analogs (e.g., BP 27513) correlates with reduced activity .

Biological Activity

N-(1-benzothiophen-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity supported by empirical research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine core substituted with various functional groups, including a benzothiophene moiety and a chlorothiophene sulfonyl group. Its molecular formula is C16H15ClN2O2S2, with a molecular weight of approximately 378.88 g/mol.

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For example, studies have shown moderate to strong activity against various bacterial strains, including:

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

These findings suggest that the compound could be effective in treating infections caused by these pathogens .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease, which are critical targets in various therapeutic areas:

EnzymeInhibition IC50 (µM)
Acetylcholinesterase0.63 ± 0.001
Urease2.14 ± 0.003

These results indicate that the compound may have applications in treating conditions related to cholinergic dysfunction and urea metabolism disorders .

The biological activity of this compound is thought to arise from its ability to interact with specific target proteins or enzymes. Docking studies have suggested that the compound can form stable complexes with target amino acids, influencing their activity and leading to the observed biological effects .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of compounds related to this compound:

  • Antibacterial Screening : A study synthesized a series of piperidine derivatives and assessed their antibacterial efficacy against multiple strains, revealing that certain derivatives exhibited significantly higher activity than others .
  • Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibitory properties of similar compounds, demonstrating strong inhibition against AChE and urease, which could be beneficial for developing new therapeutic agents for Alzheimer's disease and kidney disorders .
  • Pharmacological Profiles : The pharmacological profiles of these compounds have been linked to their structural features, particularly the presence of sulfonamide groups which are known for their diverse therapeutic potentials including antibacterial and anticancer activities .

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